4-Pyridinol hydrate

Solubility Hydration Formulation

Select 4-Pyridinol hydrate (CAS 158868-14-5) for superior aqueous solubility (>100 mg/mL)—a ≥2-fold advantage over its anhydrous counterpart—critical for homogeneous solution-phase reactions. Unlike positional isomers (2- or 3-pyridinol), it forms unique dimer anions (K=97 dm³ mol⁻¹) upon radiolytic reduction and remains inert under Pd-catalyzed hydrogenation, enabling chemoselective transformations. Its well-characterized solvent-dependent keto-enol tautomerism makes it an ideal physical organic chemistry standard. Verify batch-specific analytical documentation (NMR, HPLC, GC) with your supplier to ensure experimental reproducibility.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 158868-14-5
Cat. No. B3048163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinol hydrate
CAS158868-14-5
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1=CNC=CC1=O.O
InChIInChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2
InChIKeyASQDNEVKDRVHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Pyridinol Hydrate (CAS 158868-14-5) – Key Identifiers and Physicochemical Profile for Research Selection


4-Pyridinol hydrate (CAS 158868-14-5), also indexed as pyridin-4(1H)-one–water (1/1), is a hydrated monohydroxypyridine derivative with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol [1]. This compound exists as a crystalline solid and is characterized by a tautomeric equilibrium between its keto (4-pyridone) and enol (4-hydroxypyridine) forms, a property that underpins its distinct chemical behavior in solution and solid-state applications [2]. Commercially, it is typically supplied with a purity specification of 95–97%, with batch-specific analytical documentation (e.g., NMR, HPLC, GC) often available from qualified vendors .

Why Generic Substitution Fails: Critical Differentiation of 4-Pyridinol Hydrate from In-Class Analogs


Substitution of 4-pyridinol hydrate with its anhydrous counterpart, 4-hydroxypyridine (CAS 626-64-2), or with other positional isomers (2- or 3-pyridinol) is not scientifically interchangeable due to quantifiable differences in solubility, tautomeric equilibrium, and reactivity under specific conditions. The hydrate form exhibits markedly different aqueous solubility, which can be critical for homogeneous solution-phase reactions . Furthermore, 4-pyridinol demonstrates unique behavior in radiolytic and catalytic systems compared to its isomers, with distinct rate constants and reaction outcomes [1]. These differences directly impact experimental reproducibility and synthetic yield, making precise compound selection essential for procurement and research planning.

Quantitative Evidence Guide: Differentiating 4-Pyridinol Hydrate for Procurement Decisions


Aqueous Solubility: Hydrate vs. Anhydrous Form

4-Pyridinol hydrate (CAS 158868-14-5) demonstrates significantly enhanced aqueous solubility compared to its anhydrous counterpart, 4-hydroxypyridine (CAS 626-64-2). Vendor technical data report a solubility of >100 mg/mL for the hydrate, whereas the anhydrous form exhibits a solubility of approximately 50 mg/mL . This differential solubility can be critical in aqueous reaction media, affecting reaction kinetics and yield.

Solubility Hydration Formulation Analytical Chemistry

Radiolytic Reactivity: Dimer Anion Formation vs. 2- and 3-Pyridinols

Under pulse radiolysis conditions, semireduced 4-pyridinol forms dimer anions upon reaction with the parent molecule, characterized by an equilibrium constant of 97 dm³ mol⁻¹ [1]. This behavior contrasts with the radiolytic reactions of 2- and 3-pyridinols, which do not exhibit comparable dimer anion formation under the same conditions [1]. This distinct reactivity profile makes 4-pyridinol hydrate a specific reagent for studies involving electron transfer and radical chemistry.

Radiation Chemistry Reaction Kinetics Electron Transfer Mechanistic Studies

Catalytic Hydrogenation Selectivity: Unreactive 4-Pyridinol vs. 2-Pyridinol

In catalytic hydrogenation studies using a palladium catalyst, 2-pyridinol undergoes reduction to α-piperidone, while 3- and 4-pyridinols remain unreduced under identical conditions [1]. This chemoselective inertness of 4-pyridinol hydrate (and its anhydrous analog) to hydrogenation can be exploited in synthetic sequences where preservation of the pyridinol moiety is required while other functional groups are reduced.

Catalysis Hydrogenation Synthetic Methodology Chemoselectivity

Tautomeric Equilibrium: Solvent-Dependent Shift

The tautomeric equilibrium between 4-pyridinol (enol) and 4(1H)-pyridinone (keto) is strongly influenced by solvent polarity. In the gas phase, 4-pyridinol is the most stable monomer; however, in polar solvents such as water, the equilibrium shifts, and the keto form (4-pyridinone) becomes predominant [1]. This behavior differs from 2- and 3-pyridinols, which do not exhibit the same dramatic solvent-dependent tautomeric shift [2]. For the hydrate form, the presence of water of crystallization may further influence this equilibrium in the solid state.

Tautomerism Solvent Effects Physical Organic Chemistry Computational Modeling

Optimal Application Scenarios for 4-Pyridinol Hydrate Based on Quantitative Differentiation


Aqueous-Phase Organic Synthesis Requiring High Solubility

For reactions conducted in aqueous or highly polar media, 4-pyridinol hydrate offers a ≥2-fold solubility advantage over its anhydrous counterpart (>100 mg/mL vs. ~50 mg/mL) . This makes it the preferred reagent for water-based coupling reactions, bioconjugation chemistries, or any synthetic step where homogeneous conditions are critical for reproducibility and yield.

Radiation Chemistry and Electron Transfer Studies

The unique ability of 4-pyridinol to form dimer anions (K = 97 dm³ mol⁻¹) upon radiolytic reduction distinguishes it from 2- and 3-pyridinols . Researchers investigating electron transfer mechanisms, pulse radiolysis, or radiation-induced chemistry should procure 4-pyridinol hydrate for studies where this specific reaction pathway is desired.

Selective Hydrogenation in Multi-Step Synthesis

In synthetic sequences requiring chemoselective hydrogenation, 4-pyridinol hydrate remains inert under palladium-catalyzed hydrogenation conditions, whereas 2-pyridinol is reduced . This property allows for the selective reduction of other reducible functional groups (e.g., alkenes, nitro groups) while preserving the pyridinol core, providing a strategic advantage in complex molecule construction.

Spectroscopic and Tautomerism Model Studies

The pronounced solvent-dependent tautomeric equilibrium of 4-pyridinol (enol favored in gas phase, keto favored in water) makes it a valuable model compound for physical organic chemistry studies . Researchers investigating tautomerism, hydrogen bonding, and solvent effects will find 4-pyridinol hydrate a well-characterized and readily available standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridinol hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.